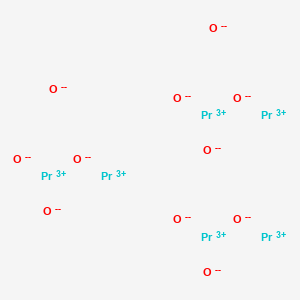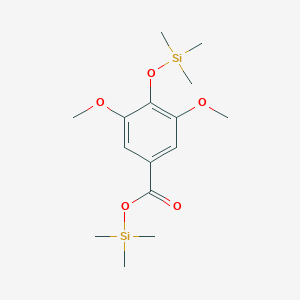
Praseodymium oxide (Pr6O11)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Praseodymium oxide (Pr6O11) is a useful research compound. Its molecular formula is O11Pr6-4 and its molecular weight is 1021.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality Praseodymium oxide (Pr6O11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Praseodymium oxide (Pr6O11) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Praseodymium oxide (Pr6O11) is primarily targeted for its catalytic properties . It is often used in conjunction with a promoter such as sodium or gold to improve its catalytic performance . It is also used as a sputtering target to deposit specialized thin films leveraging unique optical and electrical properties .
Mode of Action
Pr6O11 adopts a cubic fluorite crystal structure, measured by XRD, TEM, and SEM methods . It can be considered an oxygen-deficient form of praseodymium (IV) oxide (PrO2), with the Pr ions being in a mixed valency state Pr (III) and Pr (IV) . This characteristic is what gives the oxide its many useful properties for its catalytic activity .
Biochemical Pathways
Praseodymium oxide nanoparticles are generally produced via solid-state methods such as thermolysis, molten salt method, calcination, or precipitation . All processes contain a calcination step in order to obtain crystalline Pr6O11 nanoparticles . The physical properties of the prepared nanoparticles such as particle shape or lattice parameter depend strongly on the conditions of calcination, such as the temperature or duration, as well as the different preparation methods .
Pharmacokinetics
, it’s worth noting that the compound’s properties can be dramatically affected via the dosage of the precipitating agent during synthesis. This can influence the morphology and particle size of the final product , which may indirectly affect its bioavailability.
Result of Action
Pr6O11 has a number of potential applications in chemical catalysis . It has a high-K dielectric constant of around 30 and very low leakage currents , which have also made it a promising material for many potential applications in nanodevices and microelectronics . Additionally, it is used as a pigment for coloring glass and ceramics , and in the production of magnets .
Action Environment
Pr6O11 is the most stable form of praseodymium oxide at ambient temperature and pressure . It is insoluble in water The synthesis and calcination processes, which are crucial for obtaining the desired properties of pr6o11, are highly dependent on specific environmental conditions such as temperature .
Properties
IUPAC Name |
oxygen(2-);praseodymium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/11O.6Pr/q11*-2;6*+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZIIFVSYNLWNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O11Pr6-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid |
Source


|
| Record name | Praseodymium oxide (Pr6O11) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12037-29-5 |
Source


|
| Record name | Praseodymium oxide (Pr6O11) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium oxide (Pr6O11) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














